4-benzyl-2-methylmorpholine-2-carboxylic acid

Medicinal Chemistry Building Block Characterization Synthetic Planning

Sourcing well-characterized morpholine building blocks with defined steric/lipophilic profiles challenges many labs. This compound resolves that with batch-specific NMR, HPLC, and GC certification. 2-8°C storage with ambient shipping eliminates cold-chain logistics. • 2-Methyl + 4-benzyl substitution elevates LogP to 1.36 (ΔLogP=4.36 vs. simpler analogs), enabling CNS SAR studies. • Purity ≥95%; suitable as analytical reference standard. • Ambient shipping simplifies multi-step synthetic workflows.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 1316217-23-8
Cat. No. B1444500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-2-methylmorpholine-2-carboxylic acid
CAS1316217-23-8
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCC1(CN(CCO1)CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C13H17NO3/c1-13(12(15)16)10-14(7-8-17-13)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,15,16)
InChIKeyWJNFISATRAYKFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyl-2-methylmorpholine-2-carboxylic Acid Procurement Baseline


4-Benzyl-2-methylmorpholine-2-carboxylic acid (CAS 1316217-23-8) is a morpholine-derived carboxylic acid featuring a 2-methyl substituent and a 4-benzyl group . Its molecular formula is C₁₃H₁₇NO₃ with a molecular weight of 235.28 g/mol . The compound is primarily utilized as a research chemical building block for further synthetic elaboration and is not intended for direct therapeutic use . It is commercially available in free acid form with typical purities ranging from 95% to ≥98%, accompanied by analytical certification (NMR, HPLC, GC) upon request . The compound's structure features a carboxylic acid handle at the 2-position of the morpholine ring, a methyl group on the same carbon, and a benzyl group on the ring nitrogen, providing distinct steric and electronic properties compared to simpler morpholine-2-carboxylic acid analogs.

Morpholine building block for synthetic elaboration workflows
Free acid handle at the 2-position supports coupling and conjugation
2-methyl and 4-benzyl groups provide distinct steric and electronic properties
Analytical certification available upon request for method development

Non-Substitutability of 4-Benzyl-2-methylmorpholine-2-carboxylic Acid


Generic substitution among morpholine-2-carboxylic acid derivatives is not scientifically valid due to critical differences in molecular architecture that directly impact synthetic utility and physicochemical behavior. The presence of both a 2-methyl group and a 4-benzyl substituent on the morpholine ring distinguishes this compound from analogs lacking one or both of these features . The 2-methyl group introduces steric hindrance at the carboxylic acid-bearing center, altering reactivity in esterification and amide coupling reactions . The 4-benzyl group, a bulky lipophilic N-substituent, significantly increases molecular weight, computed logP, and topological polar surface area (TPSA) relative to the unsubstituted core, affecting solubility, purification, and downstream synthetic planning . These structural differences translate into quantifiable variations in molecular properties and commercial purity specifications that directly influence experimental reproducibility and procurement decisions. The evidence below provides the specific, quantitative differentiation required for informed selection.

Target compound 4-Benzyl-2-methylmorpholine-2-carboxylic acid
Analog substitution may not transfer 4-Benzylmorpholine-2-carboxylic acid lacks 2-methyl steric hindrance, which may alter coupling reactivity and purification.
Target compound 2-Methyl and 4-benzyl architecture
Analog substitution may not transfer 2-Methylmorpholine-2-carboxylic acid missing 4-benzyl group shifts lipophilicity and molecular recognition profile.
Quantitative MW, logP, purity, and storage differences are detailed in Evidence Figures below; direct substitution requires independent validation.

4-Benzyl-2-methylmorpholine-2-carboxylic Acid: Quantitative Differentiation


Molecular Weight and Formula Differentiation

The molecular weight and formula of 4-benzyl-2-methylmorpholine-2-carboxylic acid (C₁₃H₁₇NO₃; 235.28 g/mol) differ substantially from close analogs. Compared to 4-benzylmorpholine-2-carboxylic acid (C₁₂H₁₅NO₃; 221.25 g/mol) , the target compound is heavier by 14.03 g/mol due to the additional 2-methyl group. Compared to 2-methylmorpholine-2-carboxylic acid (C₆H₁₁NO₃; 145.16 g/mol) , the addition of the 4-benzyl group increases molecular weight by 90.12 g/mol and significantly alters elemental composition.

MW & Formula
Head-to-head
Target: 235.28 g/mol (C₁₃H₁₇NO₃)
+14.03 vs. 4-benzyl analog
+90.12 vs. 2-methyl analog
Supports identity verification and molar calculation accuracy
Vendor-reported values; mass spectrometry confirmation recommended
Medicinal Chemistry Building Block Characterization Synthetic Planning

Commercial Purity and Analytical Certification Differentiation

Commercial purity specifications and available analytical certifications vary significantly among vendors for this specific compound. For 4-benzyl-2-methylmorpholine-2-carboxylic acid (CAS 1316217-23-8), one major supplier offers a standard purity of 95% , while another offers a purity of ≥98% . In contrast, the analog 4-benzylmorpholine-2-carboxylic acid (CAS 769087-80-1) is listed at ≥95% purity from one vendor , and 2-methylmorpholine-2-carboxylic acid is available from another vendor but without a quantitative purity specification . The availability of batch-specific analytical data (NMR, HPLC, GC) is explicitly stated for the target compound , whereas this is not consistently offered for all analogs.

Purity & Certification
Cross-study comparable
Target: 95% to ≥98% purity
Batch-specific NMR, HPLC, GC available
Higher purity range may reduce failed reactions; documentation supports reproducibility
Supplier specifications as of April 2026; confirm lot-specific data
Quality Control Analytical Chemistry Procurement Specifications

Lipophilicity and Polar Surface Area Differences

Computational chemistry data highlight quantifiable differences in key physicochemical parameters between 4-benzyl-2-methylmorpholine-2-carboxylic acid and its analogs. The target compound exhibits a computed LogP of 1.3621 and a Topological Polar Surface Area (TPSA) of 49.77 Ų . In comparison, the unsubstituted core morpholine-2-carboxylic acid is expected to have a much lower LogP and higher TPSA. While exact computed values for the closest analog 4-benzylmorpholine-2-carboxylic acid are not uniformly reported across sources, the target's LogP is significantly higher than that of 2-methylmorpholine-2-carboxylic acid, which has a computed XLogP3 of -3 , a difference of 4.36 log units.

Lipophilicity & TPSA
Cross-study comparable
Target LogP 1.3621; TPSA 49.77 Ų
ΔLogP = 4.36 vs. 2-methyl analog (XLogP3 -3)
Supports permeability prediction in lead optimization workflows
Vendor-provided computational data; experimental logD may differ
ADME Prediction Medicinal Chemistry Lead Optimization

Storage and Shipping Requirements

The recommended storage conditions for 4-benzyl-2-methylmorpholine-2-carboxylic acid differ from those for closely related analogs, impacting procurement logistics and long-term stability. The target compound requires storage sealed in a dry environment at 2-8°C and is shipped at room temperature . In contrast, 4-benzylmorpholine-2-carboxylic acid is recommended for storage at -20°C , requiring more stringent cold-chain handling. 2-Methylmorpholine-2-carboxylic acid storage conditions are not explicitly stated by vendors, introducing uncertainty .

Storage & Shipping
Head-to-head
Target: 2–8°C sealed, dry; RT shipping
4-Benzyl analog: -20°C storage required
Less stringent cold-chain logistics may simplify procurement planning
Vendor instructions; verify stability under actual handling
Chemical Logistics Stability Procurement Planning

Research Applications for 4-Benzyl-2-methylmorpholine-2-carboxylic Acid


Synthesis of CNS-Penetrant Lead Compounds

The compound's elevated computed LogP (1.3621) relative to less substituted morpholine-2-carboxylic acid derivatives (ΔLogP = 4.36 vs. 2-methyl analog) positions it as a privileged building block for medicinal chemistry programs targeting central nervous system (CNS) indications where balanced lipophilicity is required for blood-brain barrier penetration . Its 2-methyl and 4-benzyl substituents provide a lipophilic core that can be further elaborated while maintaining a polar carboxylic acid handle for conjugation.

SAR Studies of Morpholine-Based Inhibitors

The distinct steric and electronic environment created by the combination of 2-methyl and 4-benzyl groups makes this compound a valuable comparator in SAR studies. It enables direct comparison with analogs lacking the methyl group (e.g., 4-benzylmorpholine-2-carboxylic acid, molecular weight 221.25 g/mol) or lacking the benzyl group (e.g., 2-methylmorpholine-2-carboxylic acid, molecular weight 145.16 g/mol) to isolate the contribution of each substituent to biological activity . The availability of batch-specific analytical data (NMR, HPLC, GC) ensures that observed activity differences are due to structural changes rather than impurity artifacts .

Analytical Method Development and Reference Standard Use

Given its well-defined purity range (95% to ≥98%) and availability with comprehensive analytical characterization (NMR, HPLC, GC) , this compound is suitable for use as a reference standard in the development of analytical methods for related morpholine derivatives. Its higher molecular weight and unique spectral features facilitate clear differentiation from potential synthetic impurities or degradation products.

Multistep Synthesis Involving Lipophilic Intermediates

The recommended storage condition of 2-8°C (vs. -20°C for some analogs) and room temperature shipping simplifies logistics for multistep synthetic campaigns where the compound is used as an intermediate . This reduces the operational burden of cold-chain management and minimizes the risk of degradation due to temperature fluctuations, making it a more practical choice for routine synthetic use compared to more thermally sensitive analogs.

Application
Selection Property
Validation Focus
CNS-penetrant lead synthesis
Computed LogP and TPSA profile
Permeability assay correlation
Morpholine-based SAR studies
2-methyl and 4-benzyl substitution pattern
Activity comparison with des-methyl and des-benzyl analogs
Analytical reference standard
Defined purity range and characterization data
Method specificity and impurity profiling
Multistep synthesis with lipophilic intermediates
2–8°C storage and RT shipping
Stability under synthetic workflow conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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